Androsta-1,4,6-triene-3,17-dione
Overview
Description
Biochemical Analysis
Biochemical Properties
Androsta-1,4,6-triene-3,17-dione interacts with the enzyme aromatase, which is involved in the biosynthesis of estrogen . By binding to and inactivating aromatase, this compound effectively reduces the synthesis of estrogen .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting the synthesis of estrogen, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme aromatase, leading to the enzyme’s inactivation . This results in a decrease in estrogen synthesis, which can lead to changes in gene expression and other cellular effects .
Dosage Effects in Animal Models
In animal models, this compound has been shown to prevent the normal rise in ovarian estradiol concentrations at dosages of 25-100 mg/kg . It may act in vivo to inhibit fertility by inhibition of estrogen biosynthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of estrogen biosynthesis, where it interacts with the enzyme aromatase . The inhibition of aromatase leads to a decrease in the synthesis of estrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Androsta-1,4,6-triene-3,17-dione involves the transformation of sterols into androsta-1,4-diene-3,17-dione, followed by further chemical modifications . The process typically includes the use of specific strains of microorganisms, such as Mycobacterium neoaurum, which can convert sterols into the desired product .
Industrial Production Methods: Industrial production of this compound often involves microbial biotransformation processes. These processes utilize specific bacterial strains to convert sterols into androsta-1,4-diene-3,17-dione, which is then chemically modified to produce the final compound .
Chemical Reactions Analysis
Types of Reactions: Androsta-1,4,6-triene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound .
Major Products Formed: The major products formed from these reactions include 17b-hydroxyandrosta-1,4,6-trien-3-one, boldenone, and androsta-4,6-diene-3,17-dione .
Scientific Research Applications
Chemistry: In chemistry, Androsta-1,4,6-triene-3,17-dione is used as a key intermediate in the synthesis of various steroidal compounds .
Biology: In biological research, this compound is used to study the inhibition of aromatase and its effects on estrogen biosynthesis .
Medicine: In medicine, this compound has been investigated for its potential use in treating estrogen-dependent conditions, such as breast cancer .
Industry: In the industry, this compound is used in the production of dietary supplements aimed at controlling estrogen levels .
Mechanism of Action
Comparison with Similar Compounds
Exemestane (Aromasin): Another steroidal aromatase inhibitor used in the treatment of breast cancer.
Anastrozole and Letrozole: Nonsteroidal aromatase inhibitors used in the treatment of estrogen-dependent breast cancer.
Uniqueness: Androsta-1,4,6-triene-3,17-dione is unique due to its irreversible binding to aromatase, which results in permanent inactivation of the enzyme . This distinguishes it from other aromatase inhibitors that may only temporarily inhibit the enzyme’s activity .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,7,9,11,14-16H,5-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVSUQWCZQBWCP-QAGGRKNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862328 | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633-35-2 | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANDROSTA-1,4,6-TRIENE-3,17-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/217A6T1V8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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